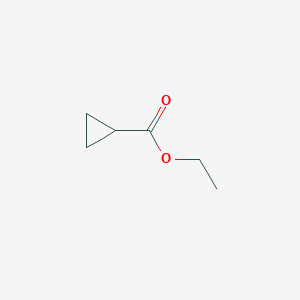













|
REACTION_CXSMILES
|
[Mg].[F:2][C:3]1[CH:8]=[CH:7][C:6](Br)=[CH:5][CH:4]=1.[CH:10]1([C:13]([O:15]CC)=O)[CH2:12][CH2:11]1>CCOCC>[CH:10]1([C:13]([C:6]2[CH:7]=[CH:8][C:3]([F:2])=[CH:4][CH:5]=2)([C:6]2[CH:7]=[CH:8][C:3]([F:2])=[CH:4][CH:5]=2)[OH:15])[CH2:11][CH2:12]1
|


|
Name
|
|
|
Quantity
|
700 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
1750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
180.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
Once reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a gentle reflux
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
the solution was added dropwise such that
|
|
Type
|
TEMPERATURE
|
|
Details
|
a gentle reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 45 mins
|
|
Duration
|
45 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with 500 ml of saturated aqueous ammonium chloride and 2 l of ice water
|
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted twice with ether
|
|
Type
|
WASH
|
|
Details
|
washed with water and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ethereal mixture was dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C(O)(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |